N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a chromene ring, and a carboxamide group The presence of nitro and methyl groups further adds to its chemical diversity
Preparation Methods
The synthesis of N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazole with 4-oxo-4H-chromene-2-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time .
Chemical Reactions Analysis
N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect. The nitro group plays a crucial role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxylic acid: This compound differs by the presence of a carboxylic acid group instead of a carboxamide group.
N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-methylamide: This compound has a methylamide group instead of a carboxamide group.
N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-ethylamide: This compound features an ethylamide group instead of a carboxamide group .
Properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5S/c1-20-12-7-6-10(21(24)25)8-16(12)27-18(20)19-17(23)15-9-13(22)11-4-2-3-5-14(11)26-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDYCMICGSDUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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